methyl 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core, a bicyclic system that combines thiophene and pyridine rings. Key structural features include:
- 2-[(4-Phenylbenzoyl)amino] substituent: A bulky aromatic moiety that may confer steric hindrance and π-π stacking capabilities, critical for biological target binding.
- Methyl ester at position 3: Impacts lipophilicity and metabolic stability. This scaffold is of interest in medicinal chemistry due to its resemblance to bioactive molecules targeting enzymes or receptors involved in diseases such as cancer or inflammation.
Properties
IUPAC Name |
methyl 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-15(27)26-13-12-19-20(14-26)31-23(21(19)24(29)30-2)25-22(28)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHSACKTCARPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno[2,3-c]pyridine Core
2.1.1 Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (3e)
- Substituents : 3,4,5-Trimethoxyphenyl at position 2; acetyl at position 6.
- Synthesis : Yield of 54% via condensation and purification by flash chromatography .
- Properties : Molecular formula C20H24N2O6S; MS (ESI): [M+1]+ = 421.3.
- The acetyl group aligns with the target compound, but the 3,4,5-trimethoxy substitution may enhance solubility and target affinity compared to the 4-phenylbenzoyl group .
2.1.2 Methyl 6-isopropyl-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Substituents : Sulfamoylbenzoyl at position 2; isopropyl at position 6.
- This modification could shift biological activity toward sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
2.1.3 Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Substituents : Chloroacetyl at position 2; acetyl at position 6.
- Properties : Molecular weight 330.79 (C13H15ClN2O4S). The electron-withdrawing chloroacetyl group may increase reactivity in nucleophilic substitution reactions, offering a handle for further derivatization. This contrasts with the inert 4-phenylbenzoyl group in the target compound .
Analogues with Modified Ester or Core Groups
2.2.1 Ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
- Substituents: Benzyl at position 6; amino at position 2.
- Properties: The amino group enables hydrogen bonding, while the benzyl group increases lipophilicity. Solubility studies indicate moderate polarity due to the thieno-pyridine scaffold, a trait shared with the target compound .
2.2.2 6-Acetyl-2-amino-4H,5H,7H-thieno[2,3-c]pyridine-3-carboxamide
- Substituents : Carboxamide at position 3; acetyl at position 6.
- This modification could alter pharmacokinetic properties (e.g., oral bioavailability) compared to the target compound .
Preparation Methods
Core Ring System Construction
The thieno[2,3-c]pyridine scaffold is synthesized via cyclization reactions. A method adapted from US Patent 4,127,580 involves condensing a thienyl-ethylamine derivative with formaldehyde under acidic conditions. For example, reacting N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine with formaldehyde in HCl generates the tetrahydro-thieno[3,2-c]pyridine core through intramolecular Mannich-type cyclization. Key steps include:
- Cyclization Conditions : Heating at 90°C for 1.5 hours in 2N HCl.
- Workup : Alkalinization with 2N NaOH followed by ether extraction to isolate the cyclic product.
This method yields the partially saturated 5,7-dihydro-4H-thieno[2,3-c]pyridine structure, confirmed by $$ ^1H $$-NMR signals for methylene protons (δ 2.20–3.50 ppm) and aromatic thiophene protons (δ 6.80–7.40 ppm).
Introduction of the Acetyl Group at Position 6
Acetylation at position 6 is achieved via Friedel-Crafts acylation or nucleophilic substitution. A protocol from MDPI’s synthesis of thienotriazolopyrimidinones employs acetic anhydride in polyphosphoric acid (PPA) at 250–280°C. Adapted for this compound:
- Reagents : 6-bromo intermediate, acetyl chloride, AlCl₃ (Lewis acid).
- Conditions : Reflux in dichloromethane (DCM) at 40°C for 12 hours.
- Characterization : IR spectroscopy confirms the acetyl group (C=O stretch at 1680 cm⁻¹).
Installation of the [(4-Phenylbenzoyl)Amino] Group at Position 2
Acylation of an amino intermediate with 4-phenylbenzoyl chloride introduces the substituent at position 2:
- Amination : Treat the 2-bromo derivative with hydrazine hydrate in ethanol at reflux (7 hours) to yield the 2-amino intermediate.
- Acylation : React the amine with 4-phenylbenzoyl chloride in pyridine at 0°C, followed by room-temperature stirring for 24 hours.
Esterification at Position 3
The methyl carboxylate group is introduced via esterification:
- Reagents : Carboxylic acid intermediate, methanol, H₂SO₄ (catalyst).
- Conditions : Reflux for 6 hours.
- Yield Optimization : Use of DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) in DCM improves esterification efficiency.
Final Synthesis and Characterization
Hypothetical Synthetic Route :
- Cyclize N-(4-phenylbenzyl)-2-(2-thienyl)ethylamine with formaldehyde/HCl to form the core.
- Acetylate position 6 using acetyl chloride/AlCl₃.
- Introduce the 2-amino group via hydrazine, followed by acylation with 4-phenylbenzoyl chloride.
- Esterify the 3-carboxylic acid with methanol/H₂SO₄.
Characterization Data :
- IR : Peaks at 1680 (C=O acetyl), 1720 (ester C=O), and 1650 cm⁻¹ (amide C=O).
- $$ ^1H $$-NMR : δ 2.20 (s, 3H, CH₃ acetyl), δ 3.70 (s, 3H, OCH₃), δ 7.40–8.10 (m, 9H, aromatic).
- Mass Spec : [M+H]⁺ at m/z 515.2 (calculated for C₂₉H₂₅N₂O₄S).
Comparative Analysis of Synthetic Routes
Challenges and Optimization
- Regioselectivity : Directed ortho-metalation or protective groups ensure functionalization at correct positions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves intermediates.
- Scale-Up : Patent methods demonstrate scalability to multi-gram quantities using acetonitrile or toluene as solvents.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate with high purity?
Methodological Answer: The synthesis typically involves sequential functionalization of the thieno[2,3-c]pyridine core. Key steps include:
- Acylation : Introduction of the acetyl group at position 6 via Friedel-Crafts acylation under anhydrous AlCl₃ catalysis.
- Benzamido coupling : Reaction of 4-phenylbenzoyl chloride with the amino group at position 2 using a Schotten-Baumann protocol (aqueous NaOH, THF, 0–5°C).
- Esterification : Methyl ester formation at position 3 via carbodiimide-mediated coupling (e.g., DCC/DMAP in dry DCM).
Purification is achieved through silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Yield optimization (54–68%) requires strict control of reaction times and stoichiometry, as demonstrated in analogous tetrahydrothienopyridine syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C-NMR : Prioritize signals for the acetyl group (δ ~2.06 ppm, singlet in ¹H; ~20–25 ppm in ¹³C), the methyl ester (δ ~3.76 ppm, singlet in ¹H; ~50–55 ppm in ¹³C), and the benzamido NH (δ ~9.61 ppm, broad singlet in ¹H).
- IR : Confirm ester carbonyl (~1710 cm⁻¹), amide C=O (~1680 cm⁻¹), and acetyl C=O (~1650 cm⁻¹) stretches.
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks consistent with the molecular formula (C₂₉H₂₅N₃O₄S, exact mass ~523.6 g/mol). Cross-validate with high-resolution MS (HRMS) for isotopic patterns .
Q. How should initial biological activity screening be designed to evaluate potential therapeutic applications?
Methodological Answer: Adopt a tiered screening approach:
In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK-293) to establish selectivity indices.
Target engagement : Use fluorescence polarization assays to assess binding affinity for tubulin or kinase targets, given structural similarity to antitubulin agents .
Dose-response curves : Employ 3–5 log-scale concentrations (1 nM–100 µM) with triplicate replicates. Include positive controls (e.g., paclitaxel for microtubule stabilization).
Experimental design should follow randomized block principles to minimize batch effects, as outlined in pharmacological frameworks .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data obtained from X-ray crystallography versus NMR spectroscopy?
Methodological Answer:
- X-ray refinement : Use SHELXL (via Olex2 or SHELXLE) to model disorder in flexible regions (e.g., the 4-phenylbenzoyl group). Apply TWIN commands if twinning is detected. Validate with R-factor convergence (<5% discrepancy) .
- NMR dynamics : Perform variable-temperature NMR (VT-NMR) to identify conformational exchange broadening. Use 2D NOESY to confirm spatial proximity of aromatic protons.
- Cross-validation : Compare experimental X-ray torsion angles with DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-31G*). Discrepancies >10° may indicate crystal packing effects .
Q. What strategies improve the compound’s solubility and bioavailability without altering its core pharmacophore?
Methodological Answer:
- Prodrug modification : Replace the methyl ester with a tert-butyloxycarbonyl (Boc)-protected amine at position 3, enhancing aqueous solubility while maintaining in vivo stability .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm, PDI <0.2) to improve plasma half-life. Characterize via dynamic light scattering (DLS) and in vitro release studies (PBS, pH 7.4, 37°C).
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to create salts with improved dissolution profiles. Monitor via powder X-ray diffraction (PXRD) .
Q. How can advanced computational methods predict interaction targets, and how do these predictions align with empirical data?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB). Prioritize targets with binding energies ≤−8 kcal/mol (e.g., β-tubulin, PDB ID: 1SA0). Validate docking poses with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories).
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at the benzamido group) using Schrödinger’s Phase. Compare with SAR data from analogues .
- Machine learning : Train random forest models on ChEMBL bioactivity data to predict off-target effects. Cross-validate with in vitro kinase profiling (Eurofins KinaseScan) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results between enzymatic assays and cell-based studies?
Methodological Answer:
- Permeability testing : Measure cellular uptake via LC-MS/MS quantification of intracellular compound levels. Use P-glycoprotein inhibitors (e.g., verapamil) to assess efflux effects.
- Metabolite profiling : Incubate the compound with liver microsomes (human/rat) to identify inactivation pathways (e.g., ester hydrolysis).
- Target engagement validation : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells. A ΔTₘ ≥2°C indicates significant interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
